Fentonium bromide

Description

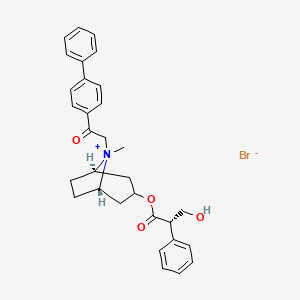

Structure

3D Structure of Parent

Properties

CAS No. |

5868-06-4 |

|---|---|

Molecular Formula |

C31H34BrNO4 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide |

InChI |

InChI=1S/C31H34NO4.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;/h2-15,26-29,33H,16-21H2,1H3;1H/q+1;/p-1 |

InChI Key |

MPLNGQBULSHWQW-UHFFFAOYSA-M |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

Appearance |

Solid powder |

Other CAS No. |

5868-06-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |

Origin of Product |

United States |

Foundational & Exploratory

Fentonium Bromide: A Technical Guide on its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within the class of anticholinergic and antispasmodic agents.[1][2][3][4][5] Its chemical structure and pharmacological profile have made it a subject of interest for its potential therapeutic applications, primarily in conditions characterized by smooth muscle spasms and hypersecretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, based on available scientific literature.

Chemical Structure and Physicochemical Properties

This compound's chemical identity is well-established, with its structure elucidated by standard analytical techniques.

Chemical Structure:

-

IUPAC Name: (1R,3r,5S,8R)-8-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide

-

CAS Number: 5868-06-4

-

Molecular Formula: C₃₁H₃₄BrNO₄

-

Synonyms: Phentonium bromide, FA-402, Z-326, Ketoscilium, Ulcesium

Physicochemical and Quantitative Data:

The following tables summarize the key physicochemical and toxicological data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 564.52 g/mol | |

| Exact Mass | 563.1671 u | |

| Elemental Analysis | C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34% | |

| Melting Point | 193-194 °C | |

| Optical Rotation | [α]D²⁵ = -4.7° (c=5 in DMF) | |

| LogP | 2.83 (Predicted) | No specific experimental value found in searches. |

| Solubility | Soluble in DMSO. | No specific quantitative solubility data found in searches. |

| Pharmacological Parameter | Value | Species | Route of Administration | Reference(s) |

| LD₅₀ | 12.1 mg/kg | Mice | Intravenous | |

| LD₅₀ | >400 mg/kg | Mice | Subcutaneous | |

| LD₅₀ | >400 mg/kg | Mice | Oral |

Synthesis and Analysis

Synthesis:

Analytical Methods:

Specific, validated analytical methods for the routine analysis of this compound in pharmaceutical formulations or biological matrices are not extensively reported in the available literature. However, based on its chemical structure as a quaternary ammonium compound, several analytical techniques can be proposed and would require validation:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the analysis of quaternary ammonium compounds. A C18 or a cyano-propyl column could be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Ion-pairing agents may be necessary to achieve optimal separation and peak shape.

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) would be a powerful tool for the identification and quantification of this compound, providing high sensitivity and selectivity.

Pharmacological Properties

This compound exhibits a multi-faceted pharmacological profile, acting primarily as an anticholinergic agent with additional modulatory effects on other receptor systems.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors. This action underlies its antispasmodic and antisecretory effects.

In addition to its muscarinic receptor antagonism, this compound has been reported to be an allosteric blocker of α12βγε nicotinic acetylcholine receptors and a potassium (K+) channel opener. These additional mechanisms may contribute to its overall pharmacological profile.

Pharmacodynamics

Anticholinergic and Antispasmodic Activity: By blocking muscarinic receptors, this compound inhibits the effects of acetylcholine, leading to a reduction in smooth muscle tone and motility in the gastrointestinal and urinary tracts. This action is the basis for its use as an antispasmodic.

Anti-ulcerogenic and Antisecretory Effects: this compound has been shown to be a potent inhibitor of gastric acid secretion in animal models. It effectively reduces gastric hypersecretion induced by various secretagogues. This effect is attributed to its anticholinergic action on muscarinic receptors in the stomach, which are involved in mediating acid secretion.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not available in the published literature. As a quaternary ammonium compound, it is expected to have low oral bioavailability due to its permanent positive charge, which limits its ability to cross cell membranes.

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available. The following are summaries based on the available information.

5.1. Inhibition of Gastric Acid Secretion in Rats (Impicciatore et al., 1977)

-

Objective: To evaluate the effect of this compound on gastric acid secretion.

-

Animal Model: Rats with pyloric ligation to allow for the collection of gastric juice.

-

Methodology:

-

Rats are fasted prior to the experiment.

-

Under anesthesia, a midline incision is made, and the pylorus is ligated.

-

This compound (1 mg/kg) or vehicle is administered intravenously.

-

Secretagogues such as carbamylcholine, pentagastrin, or cerulein can be administered to stimulate gastric acid secretion.

-

After a set period, the animals are euthanized, and the stomachs are removed.

-

The gastric contents are collected, and the volume and acidity are measured by titration.

-

-

Expected Outcome: this compound is expected to significantly reduce the volume and total acid output of gastric secretion compared to control animals.

5.2. Treatment of Unstable Bladder in Women (Milani et al., 1986)

-

Objective: To assess the efficacy of this compound in treating incontinent unstable bladder.

-

Study Design: A double-blind, placebo-controlled, crossover trial.

-

Participants: Women diagnosed with unstable bladder.

-

Methodology:

-

Participants are randomly assigned to receive either this compound or a placebo for a defined treatment period.

-

After a washout period, participants are crossed over to the other treatment arm.

-

Efficacy is assessed through urodynamic studies (cystometry) to measure bladder capacity, detrusor pressure, and the presence of involuntary contractions.

-

Subjective measures, such as frequency of micturition and episodes of incontinence, are also recorded.

-

-

Expected Outcome: this compound is expected to improve urodynamic parameters and reduce the symptoms of urinary frequency, urgency, and incontinence compared to placebo.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.

Caption: this compound blocks the activation of M3 muscarinic receptors by acetylcholine.

Caption: this compound as a proposed allosteric blocker of nicotinic acetylcholine receptors.

Caption: this compound's proposed action as a potassium channel opener.

Conclusion and Future Directions

This compound is a potent anticholinergic agent with a well-defined chemical structure and demonstrated efficacy in preclinical models of hypersecretion and smooth muscle spasm. Its multifaceted mechanism of action, potentially involving nicotinic receptor modulation and potassium channel opening, warrants further investigation to fully elucidate its therapeutic potential.

Key areas for future research include:

-

Pharmacokinetic Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound in both preclinical and clinical settings.

-

Elucidation of Signaling Pathways: Further research is required to detail the specific downstream signaling cascades affected by this compound's interaction with muscarinic, nicotinic, and potassium channels.

-

Development of Analytical Methods: Validated analytical methods are necessary for the quality control of this compound in pharmaceutical products and for its quantification in biological samples during pharmacokinetic and pharmacodynamic studies.

-

Clinical Investigation: Well-controlled clinical trials are needed to establish the safety and efficacy of this compound in relevant patient populations.

This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. Addressing the existing knowledge gaps will be crucial for the potential translation of this compound into a clinically useful therapeutic agent.

References

- 1. Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. This compound [drugfuture.com]

An In-depth Technical Guide to the Mechanism of Action of Fentonium Bromide on Muscarinic Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mechanism of Action

The primary mechanism of action of Fentonium bromide is the competitive antagonism of acetylcholine (ACh) at the five muscarinic receptor subtypes (M1, M2, M3, M4, M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of parasympathetic functions.

-

Competitive Binding: this compound binds reversibly to the orthosteric site of muscarinic receptors, the same site that the endogenous agonist ACh binds to. By occupying this site, it prevents ACh from binding and activating the receptor. This inhibition does not alter the intrinsic activity of the receptor but increases the concentration of agonist required to elicit a given response.

-

Signal Transduction Blockade: Muscarinic receptor activation leads to distinct downstream signaling cascades depending on the subtype. This compound's antagonism prevents the initiation of these pathways.

-

M1, M3, and M5 Receptors: These receptors couple through Gαq/11 proteins to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), causing cellular responses like smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These receptors couple through Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Activation of these receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is notably responsible for the negative chronotropic effect in the heart.

-

The clinical antispasmodic effects of this compound, such as the inhibition of gastric acid secretion and reduction of gastrointestinal spasms, are primarily attributed to the blockade of M3 receptors on smooth muscle cells and secretory glands.

Quantitative Pharmacological Profile

A comprehensive understanding of a muscarinic antagonist's profile requires quantitative data on its binding affinity for each of the five receptor subtypes. This is typically determined through competitive radioligand binding assays.

Data Presentation

While specific, publicly available Kᵢ values for this compound are scarce, the following table provides the standard format for presenting such data. The values would be derived from competitive binding experiments against a non-selective radioligand like [³H]-N-methylscopolamine ([³H]-NMS).

Table 1: Template for Binding Affinity (Kᵢ) of this compound at Human Muscarinic Receptors

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | pKᵢ (-log(Kᵢ)) |

|---|---|---|---|---|

| M1 | [³H]-NMS | This compound | Data not available | Data not available |

| M2 | [³H]-NMS | This compound | Data not available | Data not available |

| M3 | [³H]-NMS | This compound | Data not available | Data not available |

| M4 | [³H]-NMS | This compound | Data not available | Data not available |

| M5 | [³H]-NMS | This compound | Data not available | Data not available |

Kᵢ values represent the dissociation constant of the inhibitor. A lower Kᵢ value indicates a higher binding affinity. The pKᵢ is the negative logarithm of the Kᵢ value and is often used for easier comparison.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the two major signaling cascades initiated by muscarinic receptor activation, which are blocked by this compound.

Caption: this compound blocks ACh activation of M1/M3/M5 receptors and the Gq/11 pathway.

Caption: this compound blocks ACh activation of M2/M4 receptors and the Gi/o pathway.

Experimental Workflow

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of a compound like this compound.

Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ.

Experimental Protocols

The following is a detailed, generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the five human muscarinic receptor subtypes.

Materials and Reagents

-

Cell Membranes: Commercially available or in-house prepared cell membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine sulfate.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation Cocktail: A suitable cocktail for microplate scintillation counting.

-

Instrumentation: Microplate scintillation counter, vacuum filtration manifold.

Assay Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The final DMSO concentration in the assay should not exceed 0.1%.

-

-

Assay Plate Setup:

-

The total assay volume is typically 200 µL per well in a 96-well plate.

-

Total Binding Wells: Add 100 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kₑ, e.g., 0.5 nM), and 50 µL of cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Add 50 µL of atropine (final concentration 1 µM), 50 µL of assay buffer, 50 µL of [³H]-NMS, and 50 µL of cell membrane suspension.

-

Competitor Wells: Add 50 µL of this compound dilution, 50 µL of assay buffer, 50 µL of [³H]-NMS, and 50 µL of cell membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature (~25°C) for 2-3 hours with gentle agitation to reach binding equilibrium.

-

-

Harvesting:

-

Transfer the contents of the assay plate to the 96-well filter plate pre-soaked with a blocking agent like polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Rapidly wash the filters 3-4 times with 200 µL of ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.

-

-

Scintillation Counting:

-

Allow the filter plate to dry completely.

-

Add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC₅₀:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

-

Calculate Kᵢ:

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand ([³H]-NMS).

-

Kₑ is the dissociation constant of the radioligand for the specific receptor subtype.

-

-

Conclusion

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. Its chemical nature as a quaternary ammonium compound confines its action primarily to the periphery, where it effectively blocks parasympathetic signaling at M1, M2, and M3 receptors, leading to its antispasmodic and antisecretory effects. While a detailed subtype selectivity profile based on quantitative binding data is not currently in the public domain, the methodologies outlined in this guide provide a clear and robust framework for determining these critical pharmacological parameters. Such data would be invaluable for a complete understanding of its therapeutic profile and potential side effects.

References

Fentonium Bromide (CAS 5868-06-4): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide, identified by CAS number 5868-06-4, is a quaternary ammonium compound derived from atropine. It exhibits significant anticholinergic, antispasmodic, and anti-ulcerogenic properties.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, mechanism of action, and key experimental findings. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C31H34BrNO4.[1] A summary of its key chemical and physical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5868-06-4 | [1] |

| Molecular Formula | C31H34BrNO4 | |

| Molecular Weight | 564.52 g/mol | |

| Exact Mass | 563.1671 u | |

| Melting Point | 193-194 °C | |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound's pharmacological effects stem from its activity as a competitive antagonist at muscarinic acetylcholine receptors and as an allosteric blocker of α12βγε nicotinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for various physiological processes, including smooth muscle contraction and gastric acid secretion. Additionally, this compound has been identified as a potassium (K+) channel opener, which contributes to its muscle-relaxant properties.

Signaling Pathway of Muscarinic Receptor Antagonism

The primary mechanism of this compound involves the blockade of muscarinic receptors, thereby inhibiting the downstream signaling cascade initiated by acetylcholine. A generalized schematic of this pathway is depicted below.

Experimental Protocols and Findings

Several in vivo studies in animal models have demonstrated the pharmacological effects of this compound. The primary findings are summarized in Table 2.

| Species | Experimental Model | Dose & Route | Key Findings | Reference |

| Rat | Carbamylcholine, pentagastrin and cerulein-induced gastric secretion | 1 mg/kg, Intravenous (i.v.) | Inhibition of gastric acid secretion. | |

| Rat | Stress-induced ulcers | 1 mg/kg, Intraperitoneal (i.p.) | Diminished number of pre-ulcerative lesions and gastroduodenal ulcers. |

Note: Detailed experimental protocols for these studies are not publicly available. The provided information is based on summaries from scientific literature.

Synthesis

Pharmacokinetics and Receptor Binding Affinity

Despite its established pharmacological profile, detailed public information regarding the pharmacokinetics (e.g., bioavailability, half-life, clearance, volume of distribution) and quantitative receptor binding affinities (e.g., Ki or IC50 values for muscarinic and nicotinic receptor subtypes, EC50 for K+ channel opening) of this compound is limited. Further research is required to fully characterize these crucial parameters.

Conclusion

This compound is a potent anticholinergic agent with demonstrated efficacy in preclinical models of gastric hypersecretion and ulceration. Its dual mechanism of action, involving both receptor antagonism and ion channel modulation, makes it a compound of continued interest for researchers. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed publicly available data on its pharmacokinetics, receptor binding affinities, and synthesis. Further investigation into these areas would be invaluable for the scientific community and for unlocking the full therapeutic potential of this molecule.

References

Pharmacological Profile of Fentonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within the anticholinergic class of compounds.[1] Its pharmacological profile is characterized by a multi-faceted mechanism of action, primarily acting as a muscarinic receptor antagonist.[1] Additionally, it has been reported to function as an allosteric blocker of α12βγε nicotinic receptors and as a potassium channel opener.[1] These actions confer upon it antispasmodic and anti-ulcerogenic properties.[1][2] This document provides a comprehensive overview of the known pharmacological characteristics of this compound, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Due to a notable absence of specific quantitative data in publicly accessible literature, this guide also outlines general experimental protocols relevant to the assessment of such a compound.

Mechanism of Action

This compound exerts its pharmacological effects through modulation of multiple key physiological targets:

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As an anticholinergic agent and atropine derivative, this compound competitively inhibits muscarinic acetylcholine receptors. This blockade of parasympathetic stimulation is the primary mechanism behind its antispasmodic and antisecretory effects.

-

Nicotinic Acetylcholine Receptor (nAChR) Allosteric Blockade: this compound is described as an allosteric blocker of α12βγε nicotinic receptors. Allosteric modulation involves binding to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's response to acetylcholine. This action may contribute to its effects on neurotransmission.

-

Potassium Channel (K+) Opening: The compound has been identified as a potassium channel opener. The opening of potassium channels leads to hyperpolarization of the cell membrane, which generally results in a decrease in cellular excitability. This mechanism can contribute to smooth muscle relaxation.

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways associated with this compound's mechanisms of action.

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its anticholinergic properties, leading to smooth muscle relaxation and inhibition of glandular secretions.

In Vivo Effects

-

Inhibition of Gastric Acid Secretion: this compound has been shown to be a potent antagonist of gastric secretion in rats. It markedly reduces gastric hypersecretion induced by secretagogues such as pentagastrin, caerulein, and bethanechol.

-

Anti-ulcerogenic Activity: In animal models, this compound prevents the formation of stress-induced ulcers.

-

Effects on Opioid Withdrawal: Administration of this compound in rats experiencing naloxone-precipitated morphine withdrawal reduced the intensity of withdrawal signs, including increased defecation, micturition, salivation, and "wet-dog shakes." It also elevated the nociceptive threshold values in these animals.

Receptor Affinity and Potency

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Test System | Radioligand | Ki (nM) |

| M1 | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available |

| M4 | Data not available | Data not available | Data not available |

| M5 | Data not available | Data not available | Data not available |

Table 2: Nicotinic Receptor Allosteric Blockade by this compound

| Receptor Subtype | Test System | Agonist | IC50 (µM) |

| α12βγε | Data not available | Data not available | Data not available |

Table 3: Potassium Channel Opening Activity of this compound

| Channel Type | Test System | EC50 (µM) |

| K+ Channels | Data not available | Data not available |

Pharmacokinetics

As a quaternary ammonium compound, this compound is expected to exhibit certain pharmacokinetic properties.

-

Absorption: Quaternary ammonium compounds are generally poorly absorbed after oral administration due to their permanent positive charge and low lipophilicity.

-

Distribution: The blood-brain barrier penetration of quaternary ammonium anticholinergics is limited, which is expected to minimize central nervous system side effects.

-

Metabolism and Excretion: Specific metabolic pathways and excretion routes for this compound have not been detailed in the available literature. Generally, quaternary ammonium compounds are primarily eliminated through renal and fecal excretion.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration |

| Bioavailability (%) | Data not available | Data not available | Oral |

| Volume of Distribution (L/kg) | Data not available | Data not available | IV |

| Clearance (mL/min/kg) | Data not available | Data not available | IV |

| Elimination Half-life (h) | Data not available | Data not available | IV |

Toxicology

Limited toxicological data is available for this compound.

Table 5: Acute Toxicity of this compound

| Species | Route of Administration | LD50 |

| Mouse | Intravenous | 12.1 mg/kg |

| Mouse | Subcutaneous | >400 mg/kg |

| Mouse | Oral | >400 mg/kg |

Experimental Protocols

Detailed, specific experimental protocols for this compound are not publicly available. The following sections describe generalized methodologies that would be appropriate for characterizing the pharmacological profile of a compound like this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Principle: A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand from its receptor.

General Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human muscarinic receptor subtype of interest.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Patch-Clamp Electrophysiology)

Objective: To determine the functional effects of this compound on potassium channels (e.g., EC50 for channel opening).

Principle: The patch-clamp technique allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.

General Procedure:

-

Cell Culture: Culture a suitable cell line expressing the potassium channel of interest.

-

Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

-

Seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

-

Data Acquisition: Apply a voltage protocol to the cell and record the resulting potassium currents in the absence and presence of varying concentrations of this compound.

-

Data Analysis: Construct a concentration-response curve and determine the EC50 value for this compound-induced channel activation.

In Vivo Gastric Acid Secretion Studies in Rats

Objective: To evaluate the inhibitory effect of this compound on gastric acid secretion in an animal model.

General Procedure:

-

Animal Preparation: Anesthetize rats and surgically prepare them for gastric perfusion. This may involve ligation of the pylorus and insertion of cannulas into the esophagus and stomach.

-

Basal Secretion: Perfuse the stomach with saline and collect the perfusate to measure basal acid output.

-

Stimulation of Secretion: Administer a secretagogue (e.g., pentagastrin, bethanechol) to stimulate gastric acid secretion.

-

Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally) at various doses.

-

Sample Collection and Analysis: Continue to collect gastric perfusate at timed intervals and titrate the samples with a standardized base to determine the acid concentration.

-

Data Analysis: Calculate the total acid output and determine the dose-dependent inhibitory effect of this compound on stimulated gastric acid secretion.

Conclusion

This compound is a pharmacologically active compound with a complex mechanism of action involving antagonism of muscarinic receptors, allosteric blockade of nicotinic receptors, and opening of potassium channels. Its demonstrated in vivo effects on gastric acid secretion and opioid withdrawal highlight its therapeutic potential. However, a significant gap exists in the publicly available literature regarding quantitative pharmacological data, such as receptor binding affinities and potencies. Further research is required to fully elucidate the detailed pharmacological profile of this compound and to establish a clear structure-activity relationship for its diverse biological activities. The experimental protocols outlined in this guide provide a framework for future investigations aimed at filling these knowledge gaps.

References

Fentonium Bromide: A Technical Guide to an Atropine-Derived Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide, a quaternary ammonium derivative of atropine, is a potent anticholinergic and antispasmodic agent. As a muscarinic acetylcholine receptor antagonist, it exerts its effects by competitively inhibiting the binding of acetylcholine, thereby modulating a wide range of physiological functions. This technical guide provides a comprehensive overview of the core characteristics of this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also outlines the established experimental protocols for determining key pharmacological parameters such as binding affinity (Ki) and functional antagonism (pA2), which are essential for the preclinical evaluation of muscarinic receptor antagonists.

Introduction

This compound is a synthetic derivative of atropine, a naturally occurring belladonna alkaloid.[1][2] Its chemical structure as a quaternary ammonium compound confers distinct pharmacokinetic properties. It is classified as an anticholinergic and antispasmodic agent, primarily indicated for the treatment of gastrointestinal ulcers and conditions characterized by smooth muscle spasms.[3][4] The therapeutic effects of this compound are mediated through its antagonism of muscarinic acetylcholine receptors, which are pivotal in regulating the parasympathetic nervous system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C31H34BrNO4 | [5] |

| Molecular Weight | 564.52 g/mol | |

| CAS Number | 5868-06-4 | |

| Appearance | White to off-white solid powder | |

| LogP | 1.958 |

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and reduced activation of protein kinase C (PKC), resulting in smooth muscle relaxation and reduced glandular secretions.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Antagonism of these receptors by this compound leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic adenosine monophosphate (cAMP).

The primary therapeutic effects of this compound, such as its antispasmodic and anti-ulcerogenic actions, are attributed to its antagonism of M3 receptors on smooth muscle cells and in gastric glands.

Pharmacodynamics

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. The Wikipedia entry for this compound lists a bioavailability of "1," which is highly unlikely for an orally administered quaternary ammonium compound, as these molecules are typically poorly absorbed from the gastrointestinal tract. Quaternary ammonium compounds are hydrophilic and carry a permanent positive charge, which limits their ability to cross biological membranes. Therefore, their oral bioavailability is generally low. Intravenous administration would result in 100% bioavailability. Further studies are required to accurately characterize the pharmacokinetic profile of this compound.

Signaling Pathways

The antagonism of muscarinic receptors by this compound disrupts the canonical signaling pathways initiated by acetylcholine. The two primary pathways affected are the Gq/11 and Gi/o pathways.

Experimental Protocols

The following sections detail standardized experimental protocols for the characterization of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay for Determination of Ki

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the various concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known non-selective muscarinic antagonist like atropine).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis) for Determination of pA2

This protocol is used to determine the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of an agonist.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat bladder strips).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

Test antagonist (this compound).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.

-

Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the organ bath and incubate for a predetermined period.

-

Shifted Agonist CRC: In the presence of this compound, generate a second agonist CRC.

-

Repeat: Repeat steps 2-4 with at least two other concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The pA2 value is the x-intercept of the regression line.

-

Conclusion

This compound is a well-established anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its therapeutic utility in treating gastrointestinal hypermotility and ulceration stems from its ability to block M3 receptor-mediated smooth muscle contraction and gastric acid secretion. While its general mechanism of action is understood, a comprehensive, publicly available dataset of its quantitative pharmacological parameters, including binding affinities for all muscarinic receptor subtypes and detailed pharmacokinetic profiles, is lacking. The experimental protocols outlined in this guide provide a framework for obtaining this critical data, which is essential for a more complete understanding of its pharmacological profile and for the development of novel muscarinic receptor modulators. Further research is warranted to fully elucidate the specific interactions of this compound with each muscarinic receptor subtype and to accurately characterize its absorption, distribution, metabolism, and excretion.

References

- 1. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | bioactive compound | CAS# 5868-06-4 | InvivoChem [invivochem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Fentonium Bromide: An In-Depth Technical Guide on its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it as a potent anticholinergic and antispasmodic agent.[1][2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, with a focus on its mechanism of action, receptor interactions, and physiological consequences. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering a compilation of available data, experimental methodologies, and visual representations of its functional pathways.

Core Mechanism of Action

This compound exerts its effects primarily through the modulation of the cholinergic nervous system. Its principal mechanisms include:

-

Muscarinic Receptor Antagonism: As an anticholinergic agent, this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4] This blockade of parasympathetic nerve impulses is the basis for its antispasmodic and antisecretory effects.

-

Allosteric Blockade of Nicotinic Receptors: this compound has been identified as an allosteric blocker of α12βγε nicotinic receptors. This interaction at a site distinct from the acetylcholine binding site modulates the receptor's function, contributing to its overall pharmacological profile.

-

Potassium Channel Opening: Evidence suggests that this compound also functions as a potassium (K+) channel opener, which can lead to hyperpolarization of cell membranes and a reduction in cellular excitability.

In Vitro Effects

Muscarinic Receptor Antagonism

This compound's anticholinergic properties are demonstrated by its ability to inhibit the effects of muscarinic agonists in various in vitro preparations. This antagonism is the foundation for its therapeutic applications in conditions characterized by smooth muscle spasms and excessive glandular secretions.

Nicotinic Receptor Modulation

The allosteric blockade of neuronal nicotinic acetylcholine receptors by this compound represents a more nuanced aspect of its mechanism. Allosteric modulators can alter the receptor's affinity for its endogenous ligand or its ion channel gating properties. This interaction may contribute to its effects on neurotransmitter release at the motor endplate.

In Vivo Effects

In vivo studies, primarily in animal models, have substantiated the therapeutic potential of this compound, particularly in the context of gastrointestinal disorders.

Inhibition of Gastric Acid Secretion

In rats, this compound has been shown to be a potent antagonist of gastric acid secretion. It effectively reduces gastric hypersecretion induced by various secretagogues, including pentagastrin, caerulein, and bethanechol.

Prevention of Stress-Induced Ulcers

This compound has demonstrated a protective effect against the formation of stress-induced ulcers in rats. This anti-ulcerogenic activity is likely a consequence of both its antisecretory effects and its antispasmodic action on the gastric musculature.

Effects on Morphine Withdrawal

Interestingly, administration of this compound in rats undergoing naloxone-precipitated morphine withdrawal has been shown to reduce the intensity of withdrawal symptoms such as increased defecation, salivation, and "wet-dog shakes." It also elevated the nociceptive threshold in these animals.

Quantitative Data Summary

While specific binding affinity constants are not widely published, the following table summarizes the key in vivo dosage and effects data.

| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Gastric Secretion Inhibition | Rats | 1 mg/kg | Intravenous (i.v.) | Effective antagonist of gastric secretion. | |

| Stress Ulcer Prevention | Rats | 1 mg/kg | Intraperitoneal (i.p.) | Decreased the number of pre-ulceral lesions and gastroduodenal ulcers. |

Experimental Protocols

In Vivo Model of Gastric Secretion Inhibition

Objective: To evaluate the effect of this compound on gastric acid hypersecretion.

Animal Model: Rats.

Procedure:

-

Animal Preparation: Anesthetized rats are used. A catheter is inserted into the stomach for perfusion and collection of gastric contents.

-

Induction of Hypersecretion: Gastric hypersecretion is induced by the administration of a secretagogue such as bethanechol, pentagastrin, or caerulein.

-

Drug Administration: this compound (e.g., 1 mg/kg) is administered intravenously.

-

Sample Collection and Analysis: Gastric perfusate is collected at regular intervals, and the acid output is measured by titration.

-

Outcome Measure: The primary outcome is the reduction in gastric acid secretion following the administration of this compound compared to a control group.

In Vivo Model of Stress Ulcer Prevention

Objective: To assess the protective effect of this compound against stress-induced gastric ulcers.

Animal Model: Rats.

Procedure:

-

Induction of Stress: Gastric ulcers are induced using a stress model, such as water immersion restraint stress.

-

Drug Administration: this compound (e.g., 1 mg/kg) is administered intraperitoneally prior to the induction of stress.

-

Evaluation of Ulcers: After the stress period, the animals are euthanized, and their stomachs are removed and examined for the presence and severity of ulcerative lesions.

-

Outcome Measure: The number and size of pre-ulcerative lesions and gastroduodenal ulcers are compared between the this compound-treated group and an untreated control group.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Antagonism Signaling Pathway

Caption: this compound blocks acetylcholine binding to muscarinic receptors.

Experimental Workflow for In Vivo Gastric Secretion Assay

Caption: Workflow for assessing this compound's effect on gastric secretion.

Conclusion

This compound is a multifaceted anticholinergic agent with well-documented in vivo efficacy in models of gastric hypersecretion and stress-induced ulceration. Its dual action as a muscarinic antagonist and a nicotinic allosteric blocker, potentially coupled with potassium channel opening activity, provides a complex and interesting pharmacological profile. Further research to elucidate specific receptor subtype affinities and the downstream consequences of its allosteric modulation of nicotinic receptors will be crucial for fully understanding its therapeutic potential and for the development of more targeted therapies. This guide serves as a foundational resource for such future investigations.

References

Technical Guide: Solubility Profile of Fentonium Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of fentonium bromide in dimethyl sulfoxide (DMSO) and other solvents. It includes a compilation of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Solubility Profile of this compound

This compound is an anticholinergic and antispasmodic agent derived from atropine[1]. Understanding its solubility is critical for in vitro and in vivo studies, formulation development, and ensuring accurate dosing in experimental settings. The available quantitative and qualitative solubility data are summarized below.

1.1 Quantitative Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For aqueous solutions, a predicted value is available.

| Solvent | Solubility | Concentration (Molar) | Method | Notes |

| DMSO | 130 mg/mL[2] | ~230.29 mM[2] | Experimental | Requires sonication (ultrasonic assistance)[2]. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended[2]. |

| Water | 9.2e-05 mg/mL | ~1.63e-07 M | Predicted | ALOGPS Prediction. |

1.2 Qualitative Solubility Information

While quantitative data for other solvents are limited, several sources indicate potential solubility in other common laboratory solvents. This compound is described as being soluble in DMSO. If it does not dissolve readily in DMSO, it is suggested to try solvents such as water, ethanol, or DMF.

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This technique is considered a foundational practice in pharmaceutical research for establishing the thermodynamic solubility of a substance.

2.1 Shake-Flask Method Protocol

This protocol outlines the generalized steps for determining the equilibrium solubility of a compound like this compound.

-

Preparation of a Saturated Solution :

-

Add an excess amount of the solid compound (this compound) to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed, temperature-controlled container such as a glass vial or flask. The amount of solid should be sufficient to ensure a saturated solution remains in equilibrium with the undissolved solid phase.

-

-

Equilibration :

-

Agitate the container at a constant temperature for an extended period, typically 24 to 72 hours. This can be achieved using an orbital shaker or a magnetic stirrer. The prolonged agitation ensures that the system reaches equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation :

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute should be used. Pre-rinsing the filter with the saturated solution can help minimize solute adsorption to the filter material.

-

-

Quantification of Solute :

-

Determine the concentration of the dissolved compound in the clear, saturated filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting :

-

Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

-

2.2 Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Mechanism of Action & Signaling Pathway

This compound is classified as an anticholinergic, antispasmodic, and anti-ulcerogenic agent. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors.

3.1 Muscarinic Receptor Antagonism

As a quaternary ammonium derivative of atropine, this compound acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades. This inhibition of the parasympathetic nervous system leads to its antispasmodic and antisecretory effects. Additionally, it has been described as an allosteric blocker of α12βγε nicotinic receptors and a K(+)-channel opener.

3.2 Signaling Pathway Diagram

The diagram below illustrates the antagonistic action of this compound at the muscarinic receptor.

References

Fentonium Bromide: A Technical Guide for Researchers

This guide provides an in-depth overview of Fentonium bromide, a quaternary ammonium compound with significant anticholinergic, antispasmodic, and anti-ulcerogenic properties. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, mechanism of action, and relevant experimental protocols.

Core Molecular and Physicochemical Data

This compound is a derivative of atropine and functions as a competitive antagonist at muscarinic acetylcholine receptors, an allosteric blocker of nicotinic acetylcholine receptors, and a potassium channel opener.[1] Its core quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C31H34BrNO4 | [1][2] |

| Molecular Weight | 564.52 g/mol | [1][2] |

| Exact Mass | 563.1671 u | |

| CAS Number | 5868-06-4 | |

| Elemental Analysis | C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34% | |

| Synonyms | FA-402, Z-326, Ketoscilium, Ulcesium, Phentonium bromide |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms of action. Primarily, it acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This antagonism prevents acetylcholine from binding, thereby inhibiting parasympathetic nerve impulses.

Additionally, this compound functions as an allosteric blocker of α12βγε nicotinic acetylcholine receptors and as a K(+)-channel opener. The blockage of nicotinic receptors contributes to its antispasmodic effects, while the opening of potassium channels leads to hyperpolarization of cell membranes, resulting in muscle relaxation.

Below are diagrams illustrating the key signaling pathways affected by this compound.

References

Fentonium Bromide: A Technical Guide to its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide, a quaternary ammonium derivative of hyoscyamine, is a potent anticholinergic agent with a multifaceted pharmacological profile. This document provides an in-depth technical overview of the discovery, history, and core pharmacological characteristics of this compound. It includes a detailed account of its synthesis, mechanism of action, and a summary of key preclinical and clinical findings. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Discovery and History

This compound, also known by the synonyms FA-402 and Z-326, was first synthesized by U. Teotino and D. Della Bella of Whitefin Holding.[1] The invention was protected by U.S. Patent 3,356,682, filed on May 26, 1966, and subsequently granted on December 5, 1967.[1] This patent laid the groundwork for its development as a therapeutic agent. Further chemical and pharmacological studies by Teotino and Della Bella were published in Chimica Therapeutica in 1968, providing the initial scientific characterization of the compound. Early clinical investigations, such as those by Azzollini and colleagues in 1970, began to explore its therapeutic potential.

Chemical Properties and Synthesis

Chemical Name: [8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide[2]

Chemical Formula: C₃₁H₃₄BrNO₄[2]

Molecular Weight: 564.52 g/mol [2]

CAS Number: 5868-06-4

| Property | Value |

| Molecular Formula | C₃₁H₃₄BrNO₄ |

| Molecular Weight | 564.52 g/mol |

| CAS Number | 5868-06-4 |

| Appearance | White to off-white solid |

Synthesis Protocol

The synthesis of this compound, as described in the foundational patent literature, involves the quaternization of a hyoscyamine derivative. The following is a generalized experimental protocol based on the available information.

Experimental Protocol: Synthesis of this compound

-

Starting Materials: Hyoscyamine and a suitable phenacyl bromide derivative.

-

Reaction: The tertiary amine of the hyoscyamine is reacted with the phenacyl bromide derivative in an appropriate solvent, such as acetone or acetonitrile.

-

Conditions: The reaction is typically carried out at reflux temperature for several hours to ensure complete quaternization.

-

Purification: The resulting quaternary ammonium salt, this compound, precipitates out of the solution upon cooling or addition of a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Pharmacological Profile

This compound exhibits a complex mechanism of action, primarily functioning as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors. Additionally, it has been reported to act as a nicotinic acetylcholine receptor antagonist and a potassium channel opener.

Anticholinergic Activity (Muscarinic Receptor Antagonism)

This compound's primary therapeutic effects, including its antispasmodic and anti-ulcerogenic properties, are attributed to its competitive antagonism of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of acetylcholine in the parasympathetic nervous system.

Experimental Protocol: Muscarinic Receptor Binding Assay

A standard competitive radioligand binding assay can be used to determine the affinity of this compound for different muscarinic receptor subtypes (M1, M2, M3, etc.).

-

Preparation of Membranes: Cell membranes expressing the desired human muscarinic receptor subtype are prepared.

-

Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Receptor Antagonism

Caption: this compound blocks acetylcholine binding to muscarinic receptors.

Nicotinic Receptor Antagonism

This compound has also been identified as an allosteric blocker of α12βγε nicotinic receptors. This action may contribute to its overall pharmacological effects, particularly at the neuromuscular junction.

Experimental Protocol: Nicotinic Receptor Functional Assay

The antagonist activity of this compound at nicotinic receptors can be assessed using a functional assay, such as measuring agonist-induced ion flux.

-

Cell Culture: Cells expressing the desired nicotinic receptor subtype are cultured.

-

Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay: The cells are pre-incubated with varying concentrations of this compound before being stimulated with a nicotinic agonist (e.g., nicotine or acetylcholine).

-

Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined.

Logical Relationship: Nicotinic Receptor Antagonism

Caption: this compound's allosteric blockade of nicotinic receptors.

Potassium Channel Opening

This compound has been reported to be a potassium (K⁺)-channel opener. This mechanism would lead to hyperpolarization of the cell membrane, making it less excitable and contributing to its muscle relaxant effects. The specific subtypes of potassium channels affected by this compound require further elucidation.

Experimental Workflow: Investigating Potassium Channel Opening

Caption: Workflow for studying this compound's effect on K+ channels.

Preclinical and Clinical Studies

Preclinical Data

In animal models, this compound has demonstrated significant anti-ulcerogenic and antisecretory effects.

| Study Type | Animal Model | Dose | Route | Effect | Reference |

| Gastric Secretion | Rat | 1 mg/kg | IV | Inhibition of gastric acid secretion | |

| Stress Ulcers | Rat | 1 mg/kg | IP | Prevention of stress-induced ulcers |

Clinical Data

Clinical trials have primarily focused on the efficacy of this compound in the treatment of peptic ulcers and overactive bladder.

A multicenter, double-blind, randomized clinical trial investigated the efficacy of this compound in the treatment of duodenal ulcers. The study compared this compound (4 tablets daily) to a placebo over a 4-week period in 105 patients (53 treated with this compound and 52 with placebo). The results showed a statistically significant improvement in both subjective and objective measures for the this compound group compared to the placebo group.

Another double-blind trial evaluated the use of this compound in treating incontinent unstable bladder.

Conclusion

This compound is a well-established anticholinergic agent with a history of use in the management of peptic ulcers and bladder instability. Its multifaceted mechanism of action, involving antagonism of both muscarinic and nicotinic acetylcholine receptors, as well as potential potassium channel opening activity, provides a basis for its therapeutic effects. This technical guide summarizes the key historical, chemical, and pharmacological information on this compound, offering a valuable resource for further research and development in the field of cholinergic pharmacology.

References

Fentonium Bromide: A Technical Guide to its Anticholinergic Activity

For Researchers, Scientists, and Drug Development Professionals

November 25, 2025

Abstract

Introduction

Fentonium bromide is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The anticholinergic and antispasmodic effects of this compound stem from its ability to block acetylcholine-induced responses in tissues such as smooth muscle, and secretory glands.[1] In vivo studies in rats have demonstrated its efficacy in inhibiting gastric acid secretion and preventing stress-induced ulcers.[3]

This guide details the standard experimental procedures for quantifying the interaction of this compound with muscarinic receptor subtypes and for assessing its functional antagonist activity.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by acetylcholine. The specific consequences of this antagonism depend on the muscarinic receptor subtype and the tissue in which it is expressed.

Figure 1: this compound's Antagonism of Muscarinic Receptor Signaling.

Quantitative Data Summary

Specific binding affinities (Ki) and functional potencies (pA2 or IC50) of this compound for the five human muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature. The following tables are provided as templates for the presentation of experimentally determined values.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| M1 | - | [³H]-Pirenzepine | e.g., CHO-K1 cells | - |

| M2 | - | [³H]-AF-DX 384 | e.g., CHO-K1 cells | - |

| M3 | - | [³H]-4-DAMPB | e.g., CHO-K1 cells | - |

| M4 | - | [³H]-Pirenzepine | e.g., CHO-K1 cells | - |

| M5 | - | [³H]-4-DAMPB | e.g., CHO-K1 cells | - |

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Assay Type | Agonist Used | pA2 / IC50 (nM) | Tissue/System | Reference |

| M1 | e.g., Calcium Flux | Carbachol | - | e.g., NG108-15 cells | - |

| M2 | e.g., Forskolin-stimulated cAMP accumulation | Carbachol | - | e.g., CHO-K1 cells | - |

| M3 | e.g., Guinea Pig Ileum Contraction | Carbachol | - | Guinea Pig Ileum | - |

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for determining the anticholinergic activity of this compound.

Radioligand Binding Assay for Determination of Ki

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.

4.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) (e.g., CHO-K1 cells).

-

Radioligand: A subtype-selective tritiated antagonist (e.g., [³H]-Pirenzepine for M1, [³H]-N-methylscopolamine ([³H]-NMS) for general screening).

-

This compound: Stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions in assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well Filter Plates: Glass fiber filter plates (e.g., GF/C).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

4.1.2. Experimental Workflow

References

Unveiling the Unintended: A Technical Guide to the Potential Off-Target Effects of Fentonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide, a quaternary ammonium derivative of atropine, is recognized for its on-target activity as a muscarinic acetylcholine receptor antagonist, leading to its use as an anticholinergic and antispasmodic agent.[1][2][3] However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its potential off-target effects. This technical guide synthesizes available data on the unintended molecular interactions of this compound, providing insights into its broader biological activity. While specific quantitative data for its off-target interactions are not extensively documented in publicly available literature, this guide outlines the identified off-target activities and provides detailed, generalized experimental protocols for their investigation. The primary identified off-target effects of this compound include allosteric blockade of nicotinic acetylcholine receptors and the opening of potassium channels.[4] A deeper understanding of these off-target activities is crucial for a complete safety and efficacy assessment in drug development and for guiding future research.

Introduction

This compound is a synthetic anticholinergic agent with a quaternary ammonium structure.[1] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, which mediates its therapeutic effects, including the reduction of gastrointestinal motility and secretions. As with any pharmacologically active compound, the potential for off-target interactions exists and warrants careful consideration. These unintended interactions can lead to unforeseen side effects or, in some cases, present opportunities for therapeutic repositioning. This document provides a detailed overview of the known and potential off-target effects of this compound, with a focus on its interactions with nicotinic acetylcholine receptors and potassium channels.

On-Target Activity: Muscarinic Acetylcholine Receptor Antagonism

This compound's primary therapeutic action is derived from its ability to block muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are integral to the parasympathetic nervous system and are involved in a myriad of physiological processes.

Signaling Pathway

The canonical signaling pathway for muscarinic receptors, which this compound antagonizes, is depicted below.

References

Fentonium Bromide as a K(+)-Channel Opener: An Analysis of Available Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fentonium bromide is a known anticholinergic and antispasmodic agent. While some commercial suppliers list it as a K(+)-channel opener, a comprehensive review of publicly available scientific literature reveals a significant lack of empirical data to substantiate this claim. No peer-reviewed studies providing quantitative data, detailed experimental protocols, or elucidation of signaling pathways for this compound's activity on potassium channels were identified. This guide summarizes the known pharmacology of this compound and provides a general overview of K(+)-channel openers, highlighting the current information gap regarding this compound's purported role in this class of compounds.

This compound: Established Pharmacological Profile

This compound is recognized primarily for its anticholinergic and antispasmodic properties.[1][2][3] It is a quaternary ammonium derivative of atropine.[2][4] Its established mechanism of action is the blockade of muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscle and a reduction in gastric acid secretion.

One supplier's technical data sheet mentions that this compound is a K(+)-channel opener, but this claim is not supported by references to primary scientific literature. The same source notes that it inhibits transmitter release and depresses twitch without altering responsiveness to noradrenaline or ATP.

The Role of K(+)-Channel Openers in Cellular Physiology

Potassium (K+) channels are a diverse group of ion channels that play a crucial role in setting the resting membrane potential and repolarizing the cell membrane after an action potential. By opening these channels, K(+)-channel openers increase the efflux of potassium ions from the cell, leading to hyperpolarization. This hyperpolarization makes it more difficult for the cell to reach the threshold for excitation, resulting in a decrease in cellular excitability.

This mechanism is the basis for the therapeutic application of K(+)-channel openers in a variety of conditions, including hypertension (by relaxing vascular smooth muscle) and epilepsy (by reducing neuronal excitability).

Major Classes of K(+) Channels:

-

Voltage-Gated Potassium (Kv) Channels: These channels are activated by changes in the membrane potential and are critical for the repolarization phase of the action potential in neurons and cardiomyocytes.

-

Calcium-Activated Potassium (KCa) Channels: These channels are gated by intracellular calcium and/or membrane voltage. They are involved in various physiological processes, including smooth muscle relaxation and neuronal afterhyperpolarization.

-

ATP-Sensitive Potassium (KATP) Channels: These channels are regulated by intracellular ATP levels. They couple the metabolic state of a cell to its electrical activity and are important in tissues like pancreatic beta-cells, cardiac muscle, and smooth muscle.

-

Inwardly-Rectifying Potassium (Kir) Channels: These channels allow potassium to flow more easily into the cell than out and are important in maintaining the resting membrane potential.

Unsubstantiated Claims: this compound and K(+)-Channel Opening

Despite targeted searches for electrophysiological studies, including patch-clamp experiments, no published research was found that characterizes the effects of this compound on any subtype of potassium channel. Consequently, there is a complete absence of the following critical information:

-

Quantitative Data: No IC50 or EC50 values for this compound's effect on K(+) channels are available.

-

Experimental Protocols: Detailed methodologies for studying this compound's interaction with K(+) channels could not be located.

-

Signaling Pathways: The downstream signaling pathways that would be initiated by this compound-induced K(+) channel opening are unknown.

The lack of this fundamental data makes it impossible to create the detailed tables and diagrams requested for a technical guide on this specific topic.

General Experimental Protocols for Characterizing K(+)-Channel Openers

While no specific protocols for this compound exist, the following standard electrophysiological techniques are used to identify and characterize K(+)-channel openers.

Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel activity. It allows for the measurement of ion currents flowing through single channels or across the entire cell membrane.

-

Whole-Cell Configuration: This configuration is used to measure the total current from all ion channels in a cell's membrane. To study K(+) channels, other ion channels (e.g., sodium and calcium channels) are typically blocked pharmacologically. The application of a potential K(+)-channel opener would be expected to induce an outward potassium current.

-

Inside-Out and Outside-Out Patch Configurations: These configurations allow for the study of single-channel activity and how it is modulated by intracellular or extracellular application of a compound, respectively. These methods can reveal changes in channel open probability and conductance.

A general workflow for screening a compound for K(+)-channel opening activity using patch-clamp is depicted below.